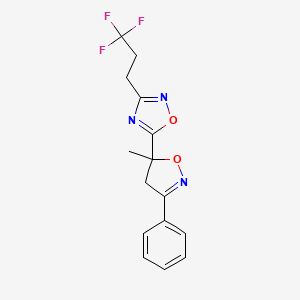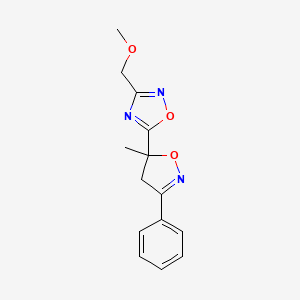![molecular formula C15H18N2O3S B6983339 2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide](/img/structure/B6983339.png)
2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide is a synthetic organic compound that features a unique combination of a thiolane ring and an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetonitrile.
-
Attachment of the Ethylphenyl Group: : The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
-
Formation of the Thiolane Ring: : The thiolane ring is formed by the cyclization of a suitable dithiolane precursor. This step often involves the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the ring closure.
-
Oxidation to Form the 1,1-Dioxide: : The final step involves the oxidation of the thiolane ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The thiolane ring can undergo further oxidation to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its oxadiazole moiety is known to exhibit antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the oxadiazole ring is particularly interesting due to its known pharmacological activities, including anti-inflammatory and analgesic properties.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiolane ring can undergo redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
2-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.
2-[[3-(4-Phenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide: Lacks the ethyl group on the phenyl ring.
2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide: Contains a chlorine atom instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the phenyl ring in 2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
特性
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-11-5-7-12(8-6-11)15-16-14(20-17-15)10-13-4-3-9-21(13,18)19/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLHZBOYXGNQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]cyclopropyl]aniline](/img/structure/B6983256.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6983261.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B6983264.png)


![4-[4-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6983301.png)
![N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983305.png)
![[4-[3-[4-[(Dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol](/img/structure/B6983313.png)
![2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983320.png)
![2-chloro-N-[1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983330.png)
![N-[2-[5-[[2,2-dimethylpropyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983349.png)
![1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B6983353.png)
![N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine](/img/structure/B6983361.png)
![2-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6983369.png)
